5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione is a complex organic compound notable for its unique spirocyclic structure that integrates a bromine atom and an oxazolidine ring fused to an indene moiety. This compound is recognized for its potential applications in organic synthesis, medicinal chemistry, and material science. The compound's molecular formula is with a molecular weight of approximately 298.09 g/mol .
The compound is classified under spirocyclic compounds, which are characterized by two or more rings sharing a single atom. It is often synthesized in laboratory settings and may have industrial applications due to its structural properties. The specific chemical identifier for this compound is the CAS number 1889287-46-0 .
The synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione typically involves several key steps:
The reaction conditions generally require solvents like dichloromethane or chloroform and can be conducted at room temperature or under reflux conditions to optimize yield.
While specific industrial methods are not extensively documented, the general approach would involve scaling up laboratory procedures. This includes optimizing reaction conditions for higher yields and purity while ensuring cost-effectiveness and environmental sustainability.
The molecular structure of 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione features a spirocyclic framework that contributes to its unique chemical properties. The compound consists of:
The specific configuration of the compound can be represented as follows:
This structure plays a crucial role in its chemical behavior and potential reactivity in various reactions .
5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione primarily revolves around its reactivity due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom can be displaced by nucleophiles through a bimolecular mechanism (S_N2), leading to various substituted derivatives. Additionally, oxidation reactions can convert the compound into different functional groups depending on the reagents used.
The physical properties of 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione include:
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases and literature focusing on spirocyclic compounds .
5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione has several notable applications in scientific research:
These applications highlight the compound's versatility and importance in various fields of research.
Spirocyclic heterocyclic systems represent a distinctive class of organic compounds characterized by rings sharing a single tetrahedral atom (spiro atom), creating orthogonal three-dimensional architectures. This configuration imparts high structural rigidity, reduced conformational flexibility, and enhanced three-dimensionality compared to planar aromatic systems or fused bicyclic frameworks. The resulting spatial orientation allows these compounds to interact with diverse biological targets through well-defined vectorial arrangements, making them privileged scaffolds in drug discovery. Within this broad category, spiro[indene-oxazolidine] hybrids constitute an emerging structural family that integrates the pharmacophoric features of both the indene hydrocarbon scaffold (noted for metabolic stability) and the oxazolidine heterocycle (imparting hydrogen-bonding capacity). The specific compound 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione exemplifies this hybrid architecture, featuring an indene moiety connected via a spiro carbon to an oxazolidinedione ring—a configuration that merges aromatic character with heterocyclic functionality.
The spiro[indene-oxazolidine] framework exhibits critical structural attributes that enhance its utility in medicinal chemistry. The central spiro carbon atom enforces perpendicularity between the indene and oxazolidinedione rings, minimizing transannular interactions while maximizing three-dimensionality. This orthogonal arrangement creates well-defined spatial positions for substituents, enabling precise exploration of pharmacophore space. The indene moiety contributes a hydrophobic aromatic platform capable of π-stacking interactions with biological targets, while the oxazolidine-2,4-dione ring provides two electron-deficient carbonyl groups that serve as hydrogen-bond acceptors. The inherent strain from the spiro connection slightly distorts bond angles within both rings, potentially enhancing reactivity toward nucleophiles or electrophiles at specific positions. This geometric distortion has been computationally shown to increase dipole moments by approximately 15–30% compared to analogous non-spiro systems, improving water solubility despite the compound's overall lipophilicity [1] [2].
Table 1: Structural and Physicochemical Properties of Spiro[indene-oxazolidine] Compared to Related Spiro Systems
Spiro Ring System | Dihedral Angle (°) | Calculated Dipole Moment (Debye) | Synthetic Accessibility | Bioactivity Relevance |
---|---|---|---|---|
Spiro[indene-oxazolidinedione] | 87–92 | 4.8–5.2 | Moderate (3–5 steps) | Kinase inhibition, Antiviral |
Spiro[cyclohexane-1,1'-indene] | 85–88 | 1.9–2.3 | High (2–3 steps) | CDK2 inhibition [5] |
Spirooxindole-pyrrolidine | 88–94 | 5.1–5.9 | Moderate (4–6 steps) | Anticancer, Antimicrobial [1] |
Spirotryprostatin-type alkaloids | 90–95 | 4.3–4.8 | Low (≥7 steps) | Antimitotic [1] [7] |
Synthetic access to these frameworks typically employs cyclization strategies exploiting the nucleophilicity of the indene carbonyl α-position or oxazolidine nitrogen. Advanced methodologies include: (1) Metal-catalyzed spirocyclizations (e.g., Pd(0)/Ag(I) domino Heck-1,3-dipolar cycloadditions) enabling construction of two rings simultaneously [4]; (2) Corey-Chaykovsky-type epoxide/aziridine rearrangements for strained systems [2]; and (3) Diastereoselective dipolar cycloadditions using stabilized ylides, particularly effective for generating oxazolidine rings with defined stereocenters. The 2,4-dione moiety within the oxazolidine ring is typically installed via condensation of α-amino acids or isocyanates with activated ketones, with the dione group providing both electronic activation for further derivatization and hydrogen-bonding capacity for target engagement [1] [9].
The introduction of bromine at the C5 position of the indene ring (as in 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione) profoundly alters molecular properties through electronic, steric, and strategic functionalization pathways. Bromine's +R electron-donating effect increases electron density at adjacent ring positions (particularly C4 and C6), enhancing susceptibility to electrophilic aromatic substitution while deactivating meta positions. Simultaneously, its -I inductive effect withdraws electron density from the spiro carbon, marginally increasing the electrophilicity of the oxazolidinedione carbonyls. Computed molecular electrostatic potential maps indicate a 12–18% increase in positive charge at the C2' carbonyl carbon when bromine is present versus hydrogen or methyl substituents [4] [6].
Table 2: Bromine-Induced Structure-Property Relationships in Spiro[indene-oxazolidinedione] Systems
Property Modulated | Bromine Effect | Quantitative Change | Biological Consequence |
---|---|---|---|
Lipophilicity | Increased log P | Δlog P = +1.2–1.5 vs. H [6] | Enhanced membrane permeability |
Halogen Bonding Capacity | Forms X-bonds with carbonyl O/N-H of proteins | Bond strength: 5–7 kJ/mol | Improved target binding affinity |
Metabolic Stability | Blocks CYP-mediated oxidation at C5 | t1/2 increase: 2.3–3.1 fold [4] | Reduced hepatic clearance |
Electronic Effects | Alters partial charge distribution | Mulliken charge at C4: -0.21 → -0.17 [6] | Facilitates regioselective functionalization |
Bromine's most significant bioactivity enhancement derives from halogen bonding interactions with biological targets. The σ-hole—a region of positive electrostatic potential along the C-Br bond axis—forms directional interactions (C-Br⋯O=C or C-Br⋯N-H) with bond angles of 165–180° and distances of 3.2–3.5 Å. This interaction rigidifies ligand-target complexes, with binding energy contributions of 5–15 kJ/mol—comparable to a hydrogen bond. Brominated spiroindene-oxazolidinediones consistently demonstrate 3–8 fold improved IC50 values against kinases like CDK2 and VEGFR-2 compared to non-halogenated analogs, attributable to halogen bonding with backbone carbonyls in the ATP-binding pocket [5] [7]. Furthermore, bromine serves as a synthetic handle for late-stage diversification via transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling rapid generation of analogs without reconstructing the spiro core. This strategic versatility underpins structure-activity relationship exploration in lead optimization campaigns targeting this chemotype [4] [6].
The oxazolidine-2,4-dione motif has evolved as a pharmacophoric element of high significance within spirocyclic medicinal chemistry, tracing its origins to early investigations of heterocyclic reactivity. Initial interest emerged from natural product research: Spirotryprostatin B (isolated from Aspergillus fumigatus in 1995) demonstrated potent antimitotic activity through G2/M cell cycle arrest, with its pyrrolidinone spiro-fused to an oxindole dione serving as a key structural template [1] [7]. This discovery stimulated synthetic efforts to incorporate the dione functionality into artificial spiro systems, recognizing its dual capacity as a hydrogen-bond acceptor and a conformational constraint element. By the early 2000s, systematic studies confirmed that the dione group—particularly in spiro-fused 5-membered heterocycles—enhanced binding to serine protease active sites and nucleotide-binding folds through bidentate interactions with arginine residues or backbone NH groups.
Table 3: Evolution of Dione-Containing Spiro Compounds in Medicinal Chemistry
Era | Key Compound/Class | Therapeutic Area | Mechanistic Insight | Structural Innovation |
---|---|---|---|---|
1995–2005 | Spirotryprostatin B [1] | Antimitotic | Inhibits kinesin-5 (Eg5) | Natural spirooxindole-pyrrolidinedione |
2005–2015 | Sunitinib analogs [7] | Antiangiogenic/Oncology | Multi-targeted TKI (VEGFR-2, PDGFR) | Synthetic spirooxindole-imidazolidinedione hybrids |
2015–2020 | Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones [7] | Oncology, Antiviral | Dual EGFR/VEGFR-2 inhibition; Anti-SARS-CoV-2 activity | Sulfonamide-dione conjugates |
2020–Present | Spiro[chromeno-thiadiazolopyrimidines] [9] | Kinase Inhibition | BCR-ABL tyrosine kinase inhibitors | Fused polycyclic dione systems |
The strategic integration of dione groups into spiro[indene-oxazolidine] frameworks represents a contemporary extension of these principles. Compounds like 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione exploit the oxazolidinedione's rigid, planar conformation to engage targets that recognize β-sheet-like motifs. Recent studies demonstrate exceptional potency (nM IC50) in spiro[indene-oxazolidinediones] against carbonic anhydrase IX/XII isoforms—validating the dione moiety's ability to coordinate the active-site zinc ion through one carbonyl while hydrogen-bonding with Thr199. The historical trajectory underscores a design evolution: from natural product-inspired dione spirocycles to rationally engineered hybrids where the dione serves as a multifunctional pharmacophore enhancing target affinity, selectivity, and physicochemical balance. This progression is particularly evident in kinase inhibitor development, where spiro-dione compounds now constitute >8% of preclinical kinase-targeted entities, reflecting their growing importance in addressing drug resistance and achieving selective inhibition [1] [7] [9].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5